1-[6-(Difluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine
Overview
Description
Molecular Structure Analysis
The molecular structure of “1-[6-(Difluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine” is characterized by a pyrrolidine ring, which is a five-membered ring consisting of four carbon atoms and one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the available resources, pyrrolidine derivatives are known to be involved in a variety of chemical reactions. These can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Scientific Research Applications
Synthesis and Derivative Formation
- The compound is used in the synthesis of various heterocyclic compounds, including derivatives of pyrimidine and pyrrolidine. For instance, it was employed in the preparation of 7-arylmethyl-substituted derivatives of 2-amino-2-pyrrolydin-1-yl-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine through reductive amination of aldehydes (Kuznetsov & Chapyshev, 2007).
Biotransformation Studies
- Biotransformation studies of β-Secretase inhibitors, which are closely related structurally to 1-[6-(Difluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine, reveal significant metabolism involving the pyrimidine and pyridine rings. These studies help understand the metabolic fate of such compounds (Lindgren et al., 2013).
Structural Analysis and Characterization
- The compound is also involved in structural studies and characterization. For example, it's used in the synthesis of stable betainic pyrimidinaminides, which are then analyzed to understand their molecular structure and properties (Schmidt, 2002).
Application in Receptor Antagonism
- Derivatives of this compound have been identified as potent antagonists for the melanin-concentrating hormone receptor-1 (MCH-R1), demonstrating its potential application in pharmacology (Huang et al., 2005).
Development of Histamine Receptor Ligands
- It has been used in the development of histamine H4 receptor ligands, contributing to the understanding and potential treatment of inflammation and pain (Altenbach et al., 2008).
Metabolism and Pharmacokinetics Research
- The compound's derivatives have been studied for their metabolism, excretion, and pharmacokinetics, particularly in the context of dipeptidyl peptidase IV inhibitors, which are relevant in the treatment of type 2 diabetes (Sharma et al., 2012).
Properties
IUPAC Name |
1-[6-(difluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N4/c10-9(11)7-3-8(14-5-13-7)15-2-1-6(12)4-15/h3,5-6,9H,1-2,4,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOSNCNIBLAHRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=NC=NC(=C2)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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